![molecular formula C19H19N3OS2 B2626430 6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862975-38-0](/img/structure/B2626430.png)

6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

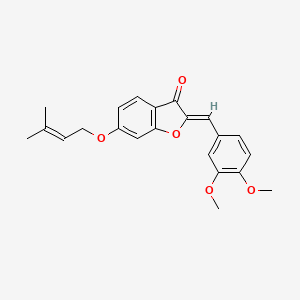

The compound is a derivative of benzo[d]thiazol-2-amine, which is a common structure in various bioactive compounds . It has a butyl group at the 6th position and a methoxy group attached to the benzothiazole ring.

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Scientific Research Applications

Anticancer Activity

6-Butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and its derivatives have shown promise in anticancer research. For instance, isoxazole derivatives of this compound exhibited significant anti-cancer activity against various cancer cell lines like Colo205, U937, MCF7, and A549. One derivative, in particular, induced G2/M cell cycle arrest and apoptosis in the Colo205 cell line, primarily through p53 activation and mitochondrial-dependent pathways (Kumbhare et al., 2014).

Antitumor Activity

Similar compounds have also been reported to possess antitumor properties. A study reported the synthesis of a related compound that demonstrated good antitumor activity, with an IC50 value of 26 μM against the Hela cell line (Ye Jiao et al., 2015).

Enzyme Inhibition and Nitric Oxide Scavenging

New 2-amino-6-arylbenzothiazoles synthesized via Suzuki cross-coupling reactions showed significant antiurease and nitric oxide scavenging activity. One such compound, 6-phenylbenzo[d]thiazole-2-amine, had an IC50 value of 26.35 µg/mL for urease enzyme inhibition, demonstrating potential in enzyme inhibition research (Gull et al., 2013).

Antifungal Effect

Compounds derived from this compound have been studied for their antifungal properties. In a study, synthesized derivatives exhibited significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Photophysical Properties

Research into the photophysical properties of related compounds has been conducted. N-(benzo[d]thiazol-2-yl) acetamides, similar in structure to the target compound, have been synthesized and analyzed for their unique hydrogen bonding patterns and their impact on molecular properties (Balijapalli et al., 2017).

Future Directions

Mechanism of Action

Target of Action

The primary target of the compound 6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is the p53 protein . The p53 protein plays a crucial role in preventing cancer formation, thus, it is classified as a tumor suppressor .

Mode of Action

This compound interacts with its target, the p53 protein, resulting in its activation . This activation leads to an increase in the levels of p53 in the cells .

Biochemical Pathways

The activation of p53 by this compound affects several biochemical pathways. One of the key pathways influenced is the cell cycle, specifically the G2/M phase . Additionally, the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax is altered, which results in apoptosis by accelerating the expression of caspases .

Pharmacokinetics

The compound’s anti-cancer activity against various cancer cell lines suggests that it may have favorable absorption, distribution, metabolism, and excretion properties that allow it to reach its target sites effectively .

Result of Action

The result of the action of this compound is the induction of cell cycle arrest at the G2/M phase and the initiation of apoptosis . This is achieved through the activation of p53, which leads to alterations in the levels of key mitochondrial proteins and the acceleration of caspase expression .

Action Environment

Like all chemical compounds, its stability, efficacy, and mode of action can be influenced by factors such as temperature, ph, and the presence of other chemicals .

properties

IUPAC Name |

6-butyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS2/c1-3-4-5-12-6-8-14-16(10-12)24-18(20-14)22-19-21-15-9-7-13(23-2)11-17(15)25-19/h6-11H,3-5H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPAJEVNEMKMBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626349.png)

![Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2626353.png)

![2-(4-chlorophenoxy)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2626355.png)

![1-(5-(3-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2626358.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide](/img/structure/B2626367.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2626370.png)